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molecular formula C3H2F6O B1195063 Desflurane CAS No. 57041-67-5

Desflurane

Cat. No. B1195063
M. Wt: 168.04 g/mol
InChI Key: DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Patent
US04874901

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 399 g (2.2 moles) isoflurane and 84 g (2.0 moles) of sodium fluoride. The reaction mass was heated to 283° C. without stirring. After 24 hours at 283° C., the pressure was 1160 psi. The autoclave was then cooled to ca. 10° C. and the crude products (228 g) transferred by pouring into a distillation flask. Distillation through a four foot vacuum jacketed column packed with glass beads gave 73.4 g CHF2OCHFCF3. The material remaining in the distillation flask was found by GC analysis to be 99.6% isoflurane. Based on the materials isolated the percent conversion was 20% (31% yield). Details of the distillation are given below.
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
crude products
Quantity
228 g
Type
reactant
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[CH:1](Cl)([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].[F-:11].[Na+]>>[CH:7]([O:6][CH:1]([C:2]([F:5])([F:4])[F:3])[F:11])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
399 g
Type
reactant
Smiles
C(C(F)(F)F)(OC(F)F)Cl
Name
Quantity
84 g
Type
reactant
Smiles
[F-].[Na+]
Step Two
Name
crude products
Quantity
228 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
283 °C
Stirring
Type
CUSTOM
Details
without stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled to ca. 10° C.
ADDITION
Type
ADDITION
Details
by pouring into a distillation flask
DISTILLATION
Type
DISTILLATION
Details
Distillation through a four foot vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(F)(F)OC(F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 73.4 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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